Fmoc-β,β-二氟-Phe-OH(外消旋)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

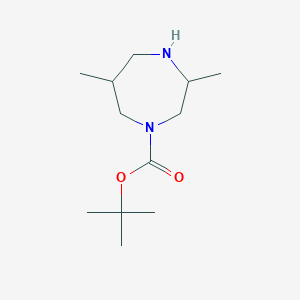

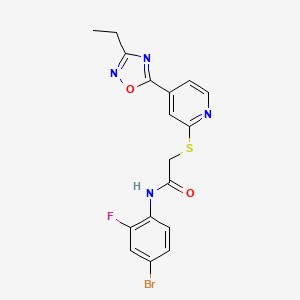

“Fmoc-beta,beta-difluoro-Phe-OH (rac)” is a chemical compound with the molecular formula C24H19F2NO4 . It is a derivative of phenylalanine, an amino acid, and is often used in peptide synthesis .

Synthesis Analysis

The synthesis of “Fmoc-beta,beta-difluoro-Phe-OH (rac)” involves the use of the Fmoc (9-Fluorenylmethyloxycarbonyl) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular structure of “Fmoc-beta,beta-difluoro-Phe-OH (rac)” is represented by the molecular formula C24H19F2NO4 . This indicates that the compound contains 24 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis

“Fmoc-beta,beta-difluoro-Phe-OH (rac)” is used in Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .科学研究应用

杂化纳米材料开发

已经开发了基于Fmoc保护氨基酸的水凝胶,用于在凝胶相中掺入和分散功能化单壁碳纳米管(f-SWCNT),从而创建杂化水凝胶。这一过程对于创建基于f-SWCNT的杂化纳米材料非常重要,与天然水凝胶相比,这些纳米材料具有更高的热稳定性和更高的弹性。将f-SWCNT掺入水凝胶基质中会显著提高储能模量和电导率,使这些杂化水凝胶成为电子和组织工程等各种应用中有前途的材料(Roy和Banerjee,2012)。

抗菌复合材料

利用芴甲氧羰基(Fmoc)修饰的自组装构件用于抗菌目的代表了一项有前途的进展。由Fmoc-五氟-l-苯丙氨酸-OH形成的纳米组装体显示出显着的抗菌能力,而对哺乳动物细胞系没有细胞毒性。由于其固有的抗菌活性,这些材料为开发用于生物医学应用(如伤口敷料和植入物涂层)的增强复合材料提供了基础(Schnaider等人,2019)。

水凝胶中的银纳米团簇

基于Fmoc-Phe-OH的水凝胶已被用于制备和稳定荧光少原子银纳米团簇。水凝胶的三维结构稳定了银纳米团簇,表现出有趣的荧光特性,包括大的斯托克斯位移和窄的发射带宽。这些特性使得含银纳米团簇的水凝胶适用于传感、成像以及作为开发新型光子器件的潜在材料(Roy和Banerjee,2011)。

肽折叠和相互作用

研究还深入研究了肽在掺入Orn(i-PrCO-Hao)等独特氨基酸后折叠成β-折叠状结构并通过β-折叠相互作用二聚化的能力。这项研究提供了对特定氨基酸在促进肽折叠和二聚化中作用的见解,这对于理解蛋白质结构和功能以及设计新型生物材料和治疗剂至关重要(Nowick等人,2002)。

自组装机制见解

已经研究了Fmoc-二苯丙氨酸自组装成原纤维的机制,揭示了在不同pH值下发生的显着结构变化。这种理解有助于设计具有特定机械性能的基于肽的材料,并在开发响应性材料和传感器方面具有潜在应用(Tang等人,2009)。

作用机制

The mechanism of action of “Fmoc-beta,beta-difluoro-Phe-OH (rac)” in peptide synthesis involves the use of the Fmoc group as a temporary protecting group for the amine at the N-terminus in SPPS . The Fmoc group is removed with a solution of piperidine in N,N-dimethylformamide (DMF), allowing the peptide chain to be extended .

未来方向

The future directions for “Fmoc-beta,beta-difluoro-Phe-OH (rac)” are likely to be influenced by advances in peptide synthesis and the development of new peptide-based drugs and biomaterials . As the demand for synthetic peptides grows, improvements in Fmoc SPPS technology and the development of new Fmoc building blocks will continue to be important areas of research .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluoro-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-24(26,15-8-2-1-3-9-15)21(22(28)29)27-23(30)31-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANURCXMGTKJXJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-beta,beta-difluoro-Phe-OH (rac) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2966175.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2966181.png)

![2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone](/img/structure/B2966183.png)

![N-(3-chloro-4-fluorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2966186.png)

![2-Cyclopropyl-4-(4-cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2966191.png)

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2966192.png)

![Methyl[1-(phenylsulfanyl)propan-2-yl]amine hydrochloride](/img/structure/B2966194.png)

![methyl 6-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966195.png)